2,4-Dichloro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

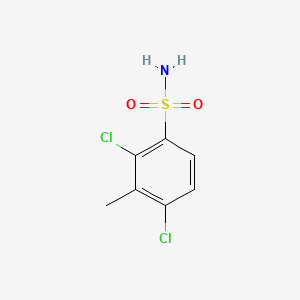

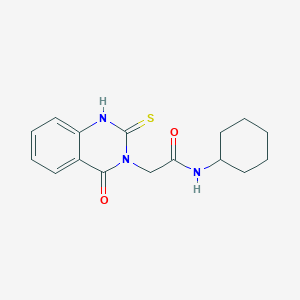

2,4-Dichloro-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

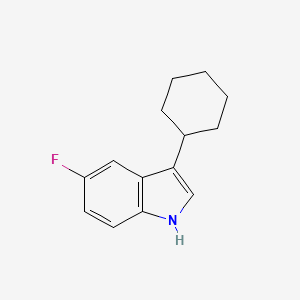

The molecular structure of 2,4-Dichloro-3-methylbenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

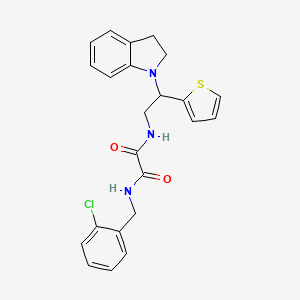

There is a study that focused on designing and synthesizing compounds with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone . These compounds displayed notable anticancer effects on various human cancer cells .Physical And Chemical Properties Analysis

2,4-Dichloro-3-methylbenzenesulfonamide is a solid substance at ambient temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Anticancer Activity

2,4-Dichloro-3-methylbenzenesulfonamide: has been utilized in the synthesis of new chalcone derivatives that exhibit significant anticancer properties. These derivatives have shown notable effects against various human cancer cell lines, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS cells. The compounds were assessed using the MTT test, and the IC50 values ranged from 0.89–9.63 µg/mL, indicating their potency in inhibiting cancer cell growth .

Antioxidant Properties

The same chalcone derivatives containing the 2,4-dichlorobenzenesulfonamide moiety have also demonstrated antioxidant activity. They were tested for their ability to inhibit DPPH and ABTS radicals. Among the derivatives, one in particular showed the highest antiradical effect, suggesting its potential as a strong antioxidant agent .

Cell Cycle Inhibition

In-depth studies on these derivatives revealed that one derivative, in particular, strongly arrested the cell cycle in the subG0 phase. This indicates that 2,4-Dichloro-3-methylbenzenesulfonamide derivatives can be effective in controlling the proliferation of cancer cells by halting their cycle progression .

Mitochondrial Membrane Depolarization

Further analysis showed that the compound induced mitochondrial membrane depolarization. This is a critical event that leads to apoptosis, or programmed cell death, which is a desired outcome when targeting cancer cells .

Activation of Caspases

The same compound that exhibited cell cycle inhibition and mitochondrial depolarization also activated caspase-8 and -9. These are enzymes that play a key role in the apoptotic process, further underscoring the potential of 2,4-Dichloro-3-methylbenzenesulfonamide derivatives in cancer therapy .

Cytotoxic Effects

Microscopic observation confirmed that the compound had a strong cytotoxic effect on gastric cancer cells. It induced morphological changes such as cell shrinkage, membrane blebbing, and cell detachment, which are indicative of effective anticancer activity .

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of benzenesulfonamide , a class of compounds known to interact with carbonic anhydrase enzymes

Mode of Action

It has been found to have notable anticancer effects on various human cancer cells . The compound’s interaction with its targets leads to significant changes in the cells, including cell cycle arrest in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .

Biochemical Pathways

Given its observed anticancer effects, it’s likely that this compound influences pathways related to cell growth and apoptosis .

Result of Action

2,4-Dichloro-3-methylbenzenesulfonamide has been shown to have significant anticancer effects. It can arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and activate caspase-8 and -9 . These actions lead to apoptosis, or programmed cell death, in cancer cells .

Safety and Hazards

The safety information for 2,4-Dichloro-3-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRHMGLCAGBZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2359381.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2359391.png)

![6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2359392.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)

![9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2359394.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2359400.png)